N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide
Description
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is a benzamide derivative featuring a diazenyl (azobenzene) group and a methyl-substituted phenyl ring. The (E)-configuration of the diazenyl group ensures geometric stability, while the methyl substituents on both phenyl rings influence electronic and steric properties, modulating solubility and reactivity .
Properties
CAS No. |
293765-30-7 |
|---|---|
Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C21H19N3O/c1-15-8-6-7-11-20(15)24-23-18-12-13-19(16(2)14-18)22-21(25)17-9-4-3-5-10-17/h3-14H,1-2H3,(H,22,25) |
InChI Key |
GLERRXAHDZJSHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the diazenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.
Scientific Research Applications
N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of N-{2-METHYL-4-[(1E)-2-(2-METHYLPHENYL)DIAZEN-1-YL]PHENYL}BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions are crucial for its observed biological activities.
Comparison with Similar Compounds
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide ()
- Key Differences: Replaces the diazenyl group with a dihydrothiazolylidene ring, introducing sulfur and nitrogen heteroatoms. The methoxy group at the 2-position of the phenyl ring enhances electron-donating effects compared to the methyl group in the target compound.
2-Hydroxy-N-(4-methylphenyl)benzamide ()
- Key Differences: Substitutes the diazenyl group with a hydroxyl group, enabling hydrogen bonding and altering solubility. Synthesized as a precursor for benzoxazepines, highlighting its utility in heterocyclic chemistry compared to the target compound’s undefined applications .
Azo Derivatives from
- 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-(4-quinazolinylamino)ethyl]-benzamide: Combines thiazole and quinazoline moieties, suggesting anticancer or antiviral applications.
- Comparison :
Physicochemical Properties
Biological Activity
N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}benzamide is a complex organic compound characterized by its diazenyl and benzamide functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms, effects, and potential applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a diazenyl group that contributes to its reactivity and biological interactions.
The proposed mechanism of action for this compound involves several pathways:
- Covalent Bond Formation : The diazenyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to structural modifications that affect cellular functions.
- Redox Reactions : The nitro group can undergo reduction, generating reactive intermediates that may interact with cellular components, potentially leading to apoptosis in cancer cells.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound. The compound has shown efficacy against various cancer cell lines, including:
- Breast Cancer : Exhibited significant cytotoxicity against MCF-7 cell lines with IC50 values indicating effective growth inhibition.
- Lung Cancer : Demonstrated activity in inhibiting A549 cell line proliferation.
Antimicrobial Activity
Research indicates that the compound possesses antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Notable findings include:
- Bacterial Inhibition : In vitro studies showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL.
- Fungal Activity : Moderate antifungal activity was observed against Candida albicans, suggesting potential applications in treating fungal infections.
Case Studies
-
Study on Anticancer Activity :
- Researchers synthesized various derivatives of this compound and assessed their cytotoxic effects on cancer cell lines.
- Results indicated that modifications to the diazenyl moiety significantly enhanced anticancer activity, suggesting structure-activity relationships (SAR) that could guide future drug development.
-
Antimicrobial Efficacy Evaluation :
- A comparative study evaluated the antimicrobial effects of the compound against standard antibiotics.
- The compound showed promising results, particularly when combined with conventional antibiotics, enhancing their efficacy against resistant strains.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
